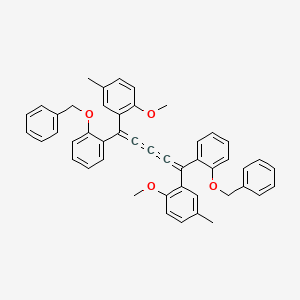
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene likely involves multiple steps, including the formation of the pentatetraenyl core and subsequent functionalization with benzyloxy and methoxy groups. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or toluene.
Catalysts: Transition metal catalysts like palladium or nickel.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-150°C).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly leading to more saturated compounds.
Substitution: Replacement of functional groups, such as methoxy or benzyloxy groups, with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxyphenyl)-1,2,3,4-pentatetraenyl)-1-methoxybenzene
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
Uniqueness
The uniqueness of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene lies in its specific substitution pattern, which could confer unique chemical and physical properties, making it valuable for specific applications.
Propiedades
Número CAS |
64323-22-4 |
|---|---|
Fórmula molecular |
C47H40O4 |
Peso molecular |
668.8 g/mol |
InChI |
InChI=1S/C47H40O4/c1-34-26-28-44(48-3)42(30-34)38(40-20-11-13-24-46(40)50-32-36-16-7-5-8-17-36)22-15-23-39(43-31-35(2)27-29-45(43)49-4)41-21-12-14-25-47(41)51-33-37-18-9-6-10-19-37/h5-14,16-21,24-31H,32-33H2,1-4H3 |
Clave InChI |
UTAKUKSYIZOHNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(=C=C=C=C(C2=CC=CC=C2OCC3=CC=CC=C3)C4=C(C=CC(=C4)C)OC)C5=CC=CC=C5OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


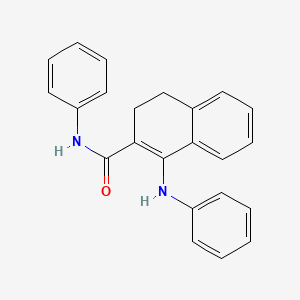

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
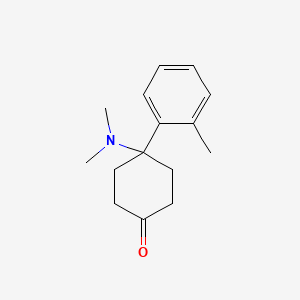

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
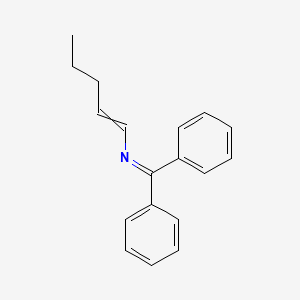
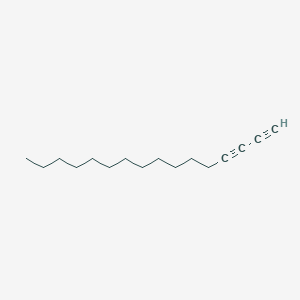
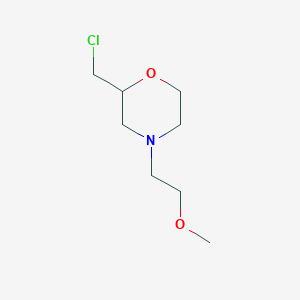
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
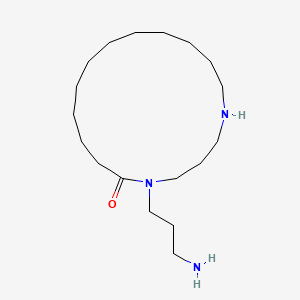

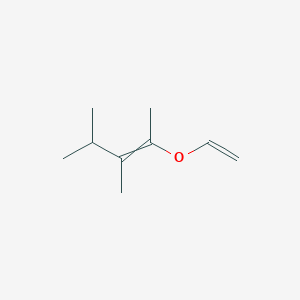
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
